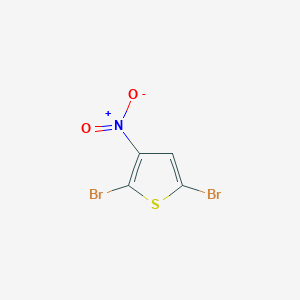

2,5-Dibromo-3-nitrothiophene

Description

Significance of Thiophene (B33073) Heterocycles in Organic Chemistry

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, holds a significant position in the realm of organic synthesis. wisdomlib.orgnumberanalytics.com Its unique electronic properties and reactivity make it a valuable building block for the construction of complex molecules. numberanalytics.com The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, demonstrating a wide range of pharmacological activities and applications. nih.govnih.gov

Thiophenes are aromatic compounds, which is indicated by their extensive substitution reactions. wikipedia.org This aromaticity, with a resonance energy of approximately 29 kcal/mol, contributes to their stability. numberanalytics.com The physicochemical properties of thiophene are remarkably similar to benzene (B151609), leading to its classification as a bioisostere, where it can often replace a benzene ring in biologically active compounds without loss of activity. wikipedia.orgsciensage.info This is exemplified in pharmaceuticals like the NSAID lornoxicam, which is a thiophene analog of piroxicam. wikipedia.org

The versatility of thiophene and its derivatives is evident in their wide-ranging applications. They are integral components in many agrochemicals and pharmaceuticals, including antibiotics, anti-inflammatory agents, and antiviral compounds. wikipedia.orgnumberanalytics.com In materials science, thiophene-based polymers, such as polythiophene, are utilized for their electrical conductivity in creating advanced materials for electronics, organic photovoltaics, and sensors. numberanalytics.com Furthermore, thiophene has been employed in the synthesis of macrocyclic compounds and complex heterocycles. numberanalytics.com

Overview of Halogenated and Nitrated Thiophenes in Advanced Synthesis

The introduction of halogen and nitro substituents onto the thiophene ring significantly enhances its utility as a versatile building block in advanced organic synthesis. These functional groups activate the thiophene ring for various chemical transformations, allowing for the construction of more complex molecular architectures.

Halogenated thiophenes are readily prepared through electrophilic halogenation reactions. numberanalytics.com The bromine atoms in compounds like 2,5-dibromothiophene (B18171) can be selectively replaced through cross-coupling reactions, such as Stille or Suzuki couplings, enabling the formation of new carbon-carbon bonds. ossila.com This reactivity is fundamental in synthesizing oligothiophenes and polythiophenes, which are key materials in organic electronics. numberanalytics.com

Nitration of the thiophene ring, another common electrophilic substitution, introduces a nitro group that serves multiple synthetic purposes. numberanalytics.com The nitro group is a strong electron-withdrawing group, which can influence the regioselectivity of subsequent reactions. More importantly, the nitro group can be reduced to an amino group. ossila.comfishersci.com This transformation is a gateway to a variety of other functional groups and is particularly useful in the synthesis of fused heterocyclic systems like thienopyrazines. ossila.com

The combined presence of both halogen and nitro substituents on a thiophene ring, as seen in bromonitrothiophenes, creates a highly functionalized and reactive intermediate. The positional isomerism of these groups significantly impacts the molecule's reactivity. For instance, the reactivity of bromonitrothiophenes with nucleophiles is substantially higher than their benzene analogs, a phenomenon attributed to the lower resonance energy of the thiophene ring. This enhanced reactivity makes halogenated and nitrated thiophenes powerful tools for medicinal chemists and material scientists in the development of novel compounds.

Research Context of 2,5-Dibromo-3-nitrothiophene in Contemporary Organic Synthesis

This compound is a valuable intermediate in modern organic synthesis, primarily utilized as a precursor for a diverse range of more complex organic compounds. lookchem.com Its structure, featuring two bromine atoms and a nitro group on the thiophene ring, provides multiple reaction sites for further chemical modifications.

This compound serves as a key building block in the pharmaceutical and agrochemical industries. lookchem.com The bromine atoms at the 2 and 5 positions are susceptible to substitution, often through palladium-catalyzed cross-coupling reactions, allowing for the introduction of various organic moieties. researchgate.netsigmaaldrich.com The nitro group at the 3-position can be readily reduced to an amino group, which can then be used to construct fused heterocyclic systems or be converted into other functional groups. mdpi.com

In materials science, this compound and its derivatives are employed in the synthesis of polymers and other advanced materials. lookchem.com For example, it is a reactant in the synthesis of polymers via Stille coupling. fishersci.com The electronic properties of the resulting materials can be tuned by the choice of substituents introduced, making it a versatile precursor for materials with specific optical and electronic properties for applications in organic electronics.

A notable application of a related compound, 2,5-dibromo-3,4-dinitrothiophene (B14878), is in the synthesis of thieno[3,4-b]pyrazines and thieno[3,4-b]thiadiazoles, which are electron-deficient building blocks for organic solar cells and photodetectors. ossila.com The dinitro compound can be synthesized from 2,5-dibromothiophene via nitration. researchgate.net The subsequent reduction of the nitro groups to amines allows for the formation of the fused pyrazine (B50134) or thiadiazole ring. ossila.com This highlights the strategic importance of halogenated and nitrated thiophenes in the development of functional organic materials.

Compound Data

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dibromo-3-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2NO2S/c5-3-1-2(7(8)9)4(6)10-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJLCFYMHSSKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1[N+](=O)[O-])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406966 | |

| Record name | 2,5-dibromo-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2160-51-2 | |

| Record name | 2,5-dibromo-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Synthetic Transformations of 2,5 Dibromo 3 Nitrothiophene

Cross-Coupling Reactions at Bromine Positions

The bromine atoms in 2,5-dibromo-3-nitrothiophene are susceptible to displacement through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon bonds, enabling the introduction of diverse aryl, and alkyl groups onto the thiophene (B33073) core.

Palladium-Catalyzed Suzuki-Miyaura Coupling with Organoboronic Acids

The Suzuki-Miyaura coupling is a widely employed method for C-C bond formation, and it has been successfully applied to this compound and its derivatives. nih.govnih.gov This reaction typically involves the coupling of the dibrominated thiophene with an organoboronic acid in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net The general catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination. mdpi.com

The reaction's utility is demonstrated in the synthesis of novel 2,5-biaryl-3-hexylthiophene derivatives, where 2,5-dibromo-3-hexylthiophene (B54134) was coupled with various arylboronic acids. nih.gov Similarly, a range of novel derivatives of 2,5-dibromo-3-methylthiophene (B84023) have been synthesized via Suzuki coupling, highlighting the tolerance of the reaction to various functional groups. nih.gov The development of new catalysts, such as NHC–Pd(II)–Mp complexes, has expanded the scope of Suzuki-Miyaura couplings to include a variety of substrates. rsc.org

Palladium-Catalyzed Stille Coupling with Organostannanes

The Stille coupling provides another powerful method for constructing C-C bonds by reacting the brominated thiophene with an organostannane reagent in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide array of functional groups. uwindsor.ca The mechanism involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.orglibretexts.org

While direct examples involving this compound are less commonly reported, the Stille reaction is broadly applicable to brominated thiophenes. For instance, it has been used in the synthesis of poly(3-alkylthiophenes). semanticscholar.org The reaction is also effective for creating complex molecules and has been employed in the synthesis of various natural products. uwindsor.ca Additives like copper(I) salts can significantly enhance the reaction rates. wikipedia.org

Other Metal-Catalyzed Cross-Couplings (e.g., Negishi, Sonogashira)

Beyond Suzuki and Stille couplings, other palladium-catalyzed reactions such as the Negishi and Sonogashira couplings are also applicable to brominated thiophenes.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. semanticscholar.org This method has been instrumental in preparing various π-conjugated molecules from halogenated heterocycles. semanticscholar.org

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org This reaction is highly effective for introducing alkynyl groups onto the thiophene ring. researchgate.net

Transformations of the Nitro Group

The nitro group at the C3 position of this compound is a key functional handle that can be transformed into other valuable functionalities, significantly expanding the synthetic utility of the parent compound.

Reduction of Nitro Group to Amino Functionality: Methodologies and Chemoselectivity

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. masterorganicchemistry.com A variety of reagents can accomplish this reduction, with the choice of method often depending on the desired chemoselectivity. wikipedia.org Common methods include catalytic hydrogenation using catalysts like palladium-on-carbon or Raney nickel, and the use of metals such as iron, tin, or zinc in acidic media. masterorganicchemistry.com

For substrates with multiple reducible functional groups, achieving high chemoselectivity is crucial. google.comunimi.it For instance, certain iron-based catalysts have shown excellent performance in reducing nitroarenes to anilines with high yields and selectivity, even in the presence of sensitive groups like halogens and carbonyls. unimi.it Metal-free reduction methods, such as those using tetrahydroxydiboron, also offer mild and highly chemoselective routes to aromatic amines. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group in Activated Thiophenes

In certain activated thiophene systems, the nitro group itself can act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. This typically occurs when the thiophene ring is substituted with strong electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. byjus.compressbooks.pub

For example, studies have shown that 3-nitrothiophenes bearing electron-withdrawing carbonyl groups at the C2 and C5 positions can undergo efficient SNAr reactions. mdpi.comresearchgate.net In these cases, nucleophiles such as thiolates can displace the nitro group to form new sulfur-carbon bonds, providing a route to functionalized thieno[3,2-b]thiophene (B52689) systems. mdpi.com The reaction proceeds under mild conditions, often in the presence of a base like potassium carbonate. mdpi.comresearchgate.net The ability of the nitro group to be displaced is a valuable alternative to the more common displacement of halogen atoms in the synthesis of these important heterocyclic scaffolds. mdpi.com

Role of the Nitro Group as an Electron-Withdrawing Activating Group

The nitro group is a powerful electron-withdrawing substituent that significantly influences the chemical reactivity of the thiophene ring in this compound. Its presence deactivates the aromatic ring towards electrophilic substitution reactions by reducing the electron density of the ring system. numberanalytics.com Conversely, this electron-withdrawing nature greatly activates the ring for nucleophilic aromatic substitution (SNAr). uoanbar.edu.iq The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack, thereby lowering the activation energy for the substitution process. uoanbar.edu.iqorganic-chemistry.org The bromine atoms at the C2 and C5 positions, being good leaving groups, are susceptible to displacement by a variety of nucleophiles. This reactivity is a key feature in the synthetic utility of this compound, enabling the introduction of diverse functional groups. Studies have shown that nitrothiophenes are significantly more reactive towards nucleophiles than their benzene (B151609) counterparts.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a crucial method for the regioselective functionalization of this compound. This reaction is typically performed at low temperatures using an organolithium reagent, such as n-butyllithium (n-BuLi). The exchange generally occurs selectively at the C5 position. whiterose.ac.ukrsc.org This regioselectivity can be influenced by the specific reaction conditions and the substitution pattern of the thiophene. wuxibiology.comias.ac.in The resulting organolithium intermediate is a potent nucleophile that can be "quenched" by reacting it with a wide range of electrophiles. This two-step process allows for the precise introduction of various substituents onto the thiophene ring.

Table 1: Examples of Halogen-Metal Exchange and Electrophilic Quenching

| Electrophile | Reagent(s) | Resulting Substituent | Typical Position |

| Carbon dioxide | 1. n-BuLi; 2. CO₂ | Carboxylic acid (-COOH) | C5 |

| Aldehydes/Ketones | 1. n-BuLi; 2. RCHO/R₂CO | Hydroxyalkyl (-CR(OH)R') | C5 |

| N,N-Dimethylformamide (DMF) | 1. n-BuLi; 2. DMF | Aldehyde (-CHO) | C2 or C5 |

| Boronic Esters | 1. n-BuLi; 2. B(OR)₃ | Boronic acid/ester (-B(OH)₂/-B(OR)₂) | C5 |

Electrophilic and Nucleophilic Aromatic Substitutions on the Thiophene Ring (Beyond Initial Halogenation/Nitration)

Beyond the initial synthesis, the this compound scaffold is primarily modified through nucleophilic aromatic substitution (SNAr) rather than electrophilic substitution, due to the deactivating effect of the nitro group. The bromine atoms at positions 2 and 5 serve as leaving groups and can be displaced by a variety of nucleophiles.

Nucleophilic substitution reactions with amines, alkoxides, and thiolates proceed readily, often with high regioselectivity depending on the reaction conditions and the nucleophile's nature. nih.govd-nb.info For instance, studies on similar nitrothiophene systems have demonstrated that reactions with amines like pyrrolidine (B122466) or piperidine (B6355638) are significantly faster than on analogous benzene compounds. nih.gov This enhanced reactivity is attributed to the ability of the sulfur atom in the thiophene ring to stabilize the transition state. uoanbar.edu.iq While further electrophilic substitution is difficult, it is not impossible under harsh conditions, though it is synthetically less common.

Table 2: Examples of Nucleophilic Aromatic Substitution on this compound

| Nucleophile | Reagent Example | Product Type |

| Amines | Pyrrolidine, Piperidine, Morpholine | 2-Amino-5-bromo-3-nitrothiophene |

| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | 2-Bromo-5-methoxy-3-nitrothiophene |

| Thiolates | Sodium thiophenoxide (NaSPh) | 2-Bromo-5-(phenylthio)-3-nitrothiophene |

| Azides | Sodium azide (B81097) (NaN₃) | 2-Azido-5-bromo-3-nitrothiophene |

Direct C-H Functionalization Strategies for Substituted Thiophenes

Direct C-H functionalization has emerged as a powerful, atom-economical tool for the synthesis of complex organic molecules. acs.orguni-rostock.de While this compound itself lacks C-H bonds on the thiophene ring for direct functionalization, its derivatives, created via methods like halogen-metal exchange or nucleophilic substitution, are excellent candidates for these modern coupling strategies. organic-chemistry.orgrsc.org

Once a C-H bond is available on the thiophene ring, palladium-catalyzed reactions are commonly employed to form new carbon-carbon or carbon-heteroatom bonds. rsc.orgmdpi.com For example, a 2-substituted-5-bromo-3-nitrothiophene could undergo direct arylation at the C4 position. The regioselectivity of these reactions is often controlled by the electronic and steric nature of the existing substituents. beilstein-journals.org The development of these methods allows for the efficient construction of highly decorated thiophene structures that would be difficult to access through traditional cross-coupling reactions which require pre-functionalized starting materials. acs.orgresearchgate.net

Advanced Spectroscopic and Electrochemical Characterization of 2,5 Dibromo 3 Nitrothiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2,5-Dibromo-3-nitrothiophene and its derivatives. By analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, detailed information about the electronic environment and connectivity of atoms within the molecule can be obtained. oup.comoup.com

In this compound, the thiophene (B33073) ring contains a single proton. The strong electron-withdrawing effects of the two bromine atoms and the nitro group significantly deshield this proton, causing its resonance to appear at a downfield chemical shift in the ¹H NMR spectrum.

For instance, in the related compound 2,5-dibromothiophene (B18171), the two equivalent protons appear as a singlet at approximately 6.8 ppm when dissolved in deuterated chloroform (B151607) (CDCl₃). researchgate.netchemicalbook.com The introduction of a nitro group at the 3-position in this compound would be expected to shift the remaining proton at the 4-position further downfield due to the nitro group's potent electron-withdrawing nature. This is consistent with observations in other nitrothiophenes.

In derivatives where the bromine atoms are substituted, the proton environments will vary accordingly. For example, in S,N-heterotetracenes derived from substituted thiophenes, the chemical shifts of the thiophene protons are influenced by the nature of the adjacent fused ring systems. beilstein-journals.org

Table 1: Representative ¹H NMR Chemical Shifts for Thiophene Derivatives

| Compound | Solvent | Proton Position | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2,5-Dibromothiophene | CDCl₃ | H-3, H-4 | 6.826 chemicalbook.com |

| 2-Nitrothiophene | Not Specified | Aromatic Protons | Downfield shifts |

| 2,5-Dibromothieno[3,2-b]thiophene | CDCl₃ | H-3, H-6 | 7.15 beilstein-journals.org |

| 2,5-Bis(2-thienyl)-3,4-dinitrothiophene | C₂D₂Cl₄ | Central Thiophene | 7.63 (dd) |

This table is generated based on available data for related compounds and serves as an illustrative guide. Specific values for this compound may vary.

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents.

The carbon atoms directly bonded to the bromine atoms (C2 and C5) are expected to resonate at a specific range, influenced by the halogen's electronegativity and heavy atom effect. For 2,5-dibromothiophene, these carbons appear around 113.3 ppm. chemicalbook.com The carbon atom attached to the nitro group (C3) will be significantly deshielded and shifted downfield. Conversely, the carbon atom at the 4-position will also be influenced by the adjacent nitro group. In 2,5-dibromo-3,4-dinitrothiophene (B14878), the carbon atoms bearing the nitro groups are observed at approximately 159.5 ppm, while the brominated carbons are at 113.3 ppm. This provides a strong indication of the expected chemical shift ranges in this compound.

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Thiophenes

| Compound | Solvent | Carbon Position | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2,5-Dibromothiophene | Not Specified | C2, C5 | 112.5 chemicalbook.com |

| 2,5-Dibromo-3,4-dinitrothiophene | C₂D₂Cl₄ | C3, C4 | 159.5 |

| 2,5-Dibromo-3,4-dinitrothiophene | C₂D₂Cl₄ | C2, C5 | 113.3 |

| 2,5-Dibromothieno[3,2-b]thiophene | CDCl₃ | C2, C5 | 113.7 beilstein-journals.org |

This table illustrates the influence of substituents on the ¹³C chemical shifts in thiophene rings.

While ¹H and ¹³C NMR provide fundamental structural data, two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of signals and for elucidating the structure of more complex derivatives.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. In derivatives of this compound with multiple protons, COSY spectra would be instrumental in identifying which protons are adjacent to each other. nih.govacs.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning the ¹³C signals based on the known assignments of their attached protons. nih.govacs.org

The application of these 2D NMR techniques is essential for the comprehensive structural characterization of novel derivatives synthesized from this compound. rsc.orgnih.govacs.orgresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitro group and the thiophene ring.

Nitro Group Vibrations : The most prominent bands are due to the asymmetric and symmetric stretching vibrations of the NO₂ group. researchgate.net The asymmetric stretch typically appears in the range of 1500-1600 cm⁻¹, while the symmetric stretch is found at lower frequencies, generally between 1300-1390 cm⁻¹. For example, in 2-ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, a strong band at 1371 cm⁻¹ is attributed to the symmetric NO₂ stretching vibration. researchgate.net

Thiophene Ring Vibrations : The C=C stretching vibrations of the thiophene ring are expected in the aromatic region, typically between 1400-1650 cm⁻¹. researchgate.net The C-S stretching vibration of the thiophene ring is also a characteristic feature, though it is generally weaker.

The presence and position of these bands provide clear evidence for the key functional groups in the molecule.

Table 3: Characteristic FT-IR Frequencies for this compound and Related Compounds

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound Information |

|---|---|---|

| Asymmetric NO₂ Stretch | 1500 - 1600 | Prominent in nitro compounds. researchgate.net In 2,5-bis(2-thienyl)-3,4-dinitrothiophene, this appears at 1532 cm⁻¹. |

| Symmetric NO₂ Stretch | 1300 - 1390 | Strong intensity. researchgate.net Observed at 1348 cm⁻¹ in 2,5-bis(2-thienyl)-3,4-dinitrothiophene. |

| C=C Ring Stretching | 1400 - 1650 | Characteristic of aromatic systems. researchgate.net |

| C-S Ring Deformation | ~785 | Seen in thiophene derivatives like 2,5-bis(2-thienyl)-3,4-dinitrothiophene. |

This table provides a guide to the expected vibrational frequencies based on data from similar structures.

Raman spectroscopy offers complementary information to FT-IR. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that involve a change in polarizability.

Symmetric Vibrations : Symmetric vibrations, such as the symmetric stretch of the nitro group and the ring breathing modes of the thiophene system, often produce strong signals in the Raman spectrum.

C-Br Vibrations : The carbon-bromine stretching vibrations would also be observable, typically at lower frequencies.

Complementary Analysis : In a study of 3-bromo-2-nitrothiophene (B186782), Raman spectroscopy, in conjunction with DFT calculations, was used to investigate its adsorption behavior on a gold surface, demonstrating the technique's utility in surface science applications. ias.ac.inresearchgate.net For 2-ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, a strong Raman band at 1370 cm⁻¹ corresponds to the symmetric NO₂-stretching vibration. researchgate.net

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, enabling detailed structural confirmation and the study of intermolecular interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the structural features of this compound and its derivatives through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions with a high degree of confidence. thermofisher.com This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. thermofisher.com For derivatives of this compound, such as thienopyrazine-based fluorophores, HRMS has been used to confirm their elemental composition. For instance, the calculated mass for a derivative with the formula C₁₂H₇N₂O₂S₂ was found to be 261.99910, with the experimental value matching closely at 261.99927. beilstein-journals.org This level of accuracy is instrumental in verifying the successful synthesis of target molecules. thermofisher.com

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key feature in the mass spectra of these compounds, aiding in their identification. miamioh.edu The presence of two bromine atoms in this compound results in a distinctive M, M+2, and M+4 isotopic pattern.

Table 1: Illustrative HRMS Data for a Thiophene Derivative

| Parameter | Value |

|---|---|

| Calculated Mass (C₁₂H₇N₂O₂S₂) | 261.99910 |

| Found Mass | 261.99927 |

| Mass Difference (ppm) | 0.65 |

Data sourced from beilstein-journals.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing polar and thermally labile molecules. benthamdirect.comimpactfactor.org It is frequently employed to confirm the molecular weight of thiophene derivatives. impactfactor.org In the study of various substituted thiophenes, ESI-MS is used to record the mass spectra and confirm the molecular structures of the synthesized compounds. impactfactor.org For example, in the synthesis of novel α-functionalized phosphinic acid derivatives of thiophene, ESI-MS was utilized for their characterization. westminster.ac.uk This technique often reveals the protonated molecule [M+H]⁺ or other adducts, which helps in determining the molecular mass of the parent compound. mdpi.com

Fragmentation patterns observed in mass spectrometry provide valuable structural information. uni-saarland.delibretexts.org For aromatic nitro compounds, characteristic fragmentation pathways include the loss of NO₂ and other related fragments. miamioh.eduslideshare.netslideshare.net The fragmentation of the thiophene ring itself can also occur, providing further structural clues. slideshare.net

Electronic Spectroscopy

Electronic spectroscopy techniques are pivotal in understanding the electronic transitions and photophysical properties of this compound and its derivatives.

UV-Vis absorption spectroscopy is used to investigate the electronic transitions within a molecule. nii.ac.jp The absorption spectra of substituted thiophenes are influenced by the nature and position of the substituents on the thiophene ring. nii.ac.jp Electron-withdrawing groups like the nitro group and bromine atoms in this compound are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiophene.

Studies on various thiophene derivatives have shown that their absorption properties are tunable over a wide range. For instance, thiophene-based materials can exhibit absorption maxima around 425 nm. researchgate.net The specific absorption wavelengths depend on the extent of conjugation and the electronic nature of the substituents. For example, the UV-Vis spectra of copolymers derived from substituted thiophenes are investigated to understand their electronic structure. rsc.org

Table 2: Representative UV-Vis Absorption Data for Thiophene Derivatives

| Compound Type | Solvent | Absorption Maxima (λ_max, nm) |

|---|---|---|

| Thiophene Fluorophore | Organic Solvent | ~425 |

| 5-chloro-4-nitro-2-thiophenealdehyde | Hexane | Not specified |

| 3,4-dibromo-2-thiophenealdehyde | Hexane | Not specified |

Data sourced from nii.ac.jpresearchgate.net

Photoluminescence and fluorescence spectroscopy provide insights into the emissive properties of molecules after they absorb light. researchgate.netresearchgate.net While thiophene itself is not strongly fluorescent, appropriate substitution can lead to highly emissive materials. researchgate.net The fluorescence properties, including emission wavelength and quantum yield, are highly dependent on the molecular structure. acs.orgtandfonline.com

For example, non-symmetric di-aryl-substituted thiophenes exhibit fluorescence emission in acetonitrile (B52724). researchgate.net The emission wavelengths for some fluorescent tetra-substituted thiophene derivatives have been observed in the range of 420–500 nm at a concentration of 10⁻⁶ M. researchgate.net The presence of nitro groups, however, can often lead to fluorescence quenching due to their electron-withdrawing nature and potential for promoting non-radiative decay pathways. nih.gov Studies on thiophene-substituted 1,3,4-oxadiazole (B1194373) derivatives have shown that nitroaromatic compounds can act as effective fluorescence quenchers, with the quenching efficiency increasing with the number of nitro groups. nih.gov

Table 3: Fluorescence Emission Data for Substituted Thiophenes

| Compound Class | Concentration (M) | Emission Wavelength Range (nm) |

|---|---|---|

| Tetra-substituted thiophene derivatives | 10⁻⁶ | 420–500 |

Data sourced from researchgate.net

Electrochemical Characterization

Electrochemical techniques, particularly cyclic voltammetry (CV), are essential for probing the redox behavior of this compound and its derivatives. nanoscience.commtxlabsglobal.comals-japan.com These methods provide information on oxidation and reduction potentials, which are directly related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the compounds. tamu.edu

The redox properties are crucial for applications in organic electronics, such as organic photovoltaics and organic light-emitting diodes (OLEDs). ossila.com The presence of the electron-withdrawing nitro and bromo substituents on the thiophene ring is expected to lower both the HOMO and LUMO energy levels, making the compound easier to reduce and harder to oxidize.

Systematic studies on nitrothiophenes using cyclic voltammetry have been conducted to understand their electron reduction processes. rsc.org These measurements are typically performed in an organic solvent like acetonitrile with a supporting electrolyte. rsc.org The resulting voltammograms reveal the potentials at which electron transfer events occur. For instance, the electrochemical behavior of materials used in supercapacitors is characterized using CV to study their charging and discharging processes. nanoscience.com Similarly, for derivatives of 2,5-dibromo-3,4-dinitrothiophene used in photodetectors and solar cells, electrochemical characterization is vital to determine their energy levels and suitability for such devices. ossila.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,5-dibromo-3,4-dinitrothiophene |

| Thienopyrazine |

| 5-chloro-4-nitro-2-thiophenealdehyde |

| 3,4-dibromo-2-thiophenealdehyde |

| Thiophene-substituted 1,3,4-oxadiazole |

Cyclic Voltammetry (CV) for Redox Properties

Cyclic voltammetry is a versatile electrochemical technique used to investigate the redox behavior of chemical species. sciepub.com For nitrothiophene derivatives, CV is employed to determine their reduction potentials and to assess the stability of the species formed upon electron transfer. researchgate.net The process involves scanning the potential of an electrode and measuring the resulting current.

The experimental setup for analyzing nitrothiophenes typically consists of a single-compartment, three-electrode cell under an inert atmosphere like nitrogen. rsc.org The working electrode is often a glassy carbon disk, with a platinum wire as the counter electrode and a reference electrode such as a saturated calomel (B162337) electrode (SCE). rsc.org The measurements are carried out in a solvent like acetonitrile containing a supporting electrolyte, for instance, 0.1 M tetra-n-butylammonium hexafluorophosphate (B91526) ((n-Bu)4NPF6). rsc.org

Studies on various nitrothiophenes reveal their capacity to undergo reduction, a process central to their function in many applications. researchgate.net Dinitrothiophene compounds, in particular, often display two distinct voltammetric waves, indicating stepwise reduction processes. researchgate.net The characteristics of these waves (e.g., peak separation, current ratios) provide information on the reversibility and kinetics of the electron transfer steps. sciepub.com The reduction is centered on the electron-withdrawing nitro groups. researchgate.net The electrochemical properties, such as the reduction potential, can be influenced by the number and position of the nitro groups on the thiophene ring. researchgate.net

Table 1: Typical Experimental Conditions for Cyclic Voltammetry of Nitrothiophenes

| Parameter | Description | Reference |

|---|---|---|

| Solvent | Acetonitrile (freshly distilled) | rsc.org |

| Supporting Electrolyte | 0.1 M (n-Bu)4NPF6 | rsc.org |

| Working Electrode | Glassy Carbon Disk | rsc.org |

| Counter Electrode | Platinum Wire | rsc.org |

| Reference Electrode | Saturated Calomel Electrode (SCE) | rsc.org |

| Atmosphere | Nitrogen | rsc.org |

Spectroelectrochemistry (UV-Vis-NIR, EPR) for Charge Carrier Studies

Spectroelectrochemistry combines spectroscopic and electrochemical methods to study the properties of electrogenerated species in real-time. For nitrothiophene derivatives, this is particularly useful for characterizing the radical anions (charge carriers) formed during reduction.

UV-Vis-NIR Spectroscopy: By monitoring the changes in the Ultraviolet-Visible-Near-Infrared absorption spectrum during an electrochemical experiment, one can observe the formation and decay of charged species. When a molecule like a nitrothiophene derivative is reduced, new electronic transitions can appear, providing insight into the electronic structure of the resulting radical anion. tue.nl This technique is instrumental in determining the optical properties of the charge carriers, which is relevant for applications in electronic and optoelectronic devices. mdpi-res.comresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as Electron Spin Resonance or ESR) is a powerful technique for studying species with unpaired electrons, such as the radical anions formed by the one-electron reduction of nitrothiophenes. researchgate.net By performing electrolysis within an EPR spectrometer cavity, the resulting radical anions can be detected and characterized. researchgate.net The EPR spectrum provides information about the distribution of the unpaired electron's spin density across the molecule. researchgate.net For nitrothiophene radical anions, EPR studies have shown that the spin density is primarily located on the nitro groups. researchgate.netrsc.org This confirms that the nitro groups are the primary redox-active sites in these molecules.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to derivatives of this compound to establish their molecular geometry and intermolecular interactions in the solid state.

A detailed structural analysis has been performed on the closely related compound, 2,5-dibromo-3,4-dinitrothiophene. researchgate.net The study revealed that this compound crystallizes in the monoclinic space group C2/c. researchgate.net The crystallographic data provides exact bond lengths, bond angles, and torsion angles, confirming the planar nature of the thiophene ring. A significant finding from the structural analysis is the presence of halogen-bonding interactions between the bromine atoms and the oxygen atoms of the nitro groups in neighboring molecules, which influences the solid-state packing. researchgate.net

Table 2: Crystallographic Data for 2,5-Dibromo-3,4-dinitrothiophene

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C4Br2N2O4S | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| a (Å) | 14.547(3) | researchgate.net |

| b (Å) | 7.3534(15) | researchgate.net |

| c (Å) | 10.775(2) | researchgate.net |

| **β (°) ** | 128.89(3) | researchgate.net |

| Z (molecules/unit cell) | 4 | researchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,5-dibromo-3,4-dinitrothiophene |

| Acetonitrile |

| Saturated Calomel Electrode (SCE) |

| Tetra-n-butylammonium hexafluorophosphate |

Computational and Theoretical Studies on 2,5 Dibromo 3 Nitrothiophene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For 2,5-Dibromo-3-nitrothiophene, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to determine its optimized geometry, electron distribution, and various reactivity descriptors.

The presence of two bromine atoms and a nitro group significantly influences the electronic properties of the thiophene (B33073) ring. The nitro group is a strong electron-withdrawing group, which substantially lowers the energy of the molecular orbitals and polarizes the molecule. This withdrawal of electron density enhances the electrophilicity of the thiophene ring, making it more susceptible to nucleophilic attack. For instance, studies on the related compound 3-Bromo-2-nitrothiophene (B186782) show that the nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, increasing its reactivity towards nucleophiles. The reactivity of 3-bromo-2-nitrothiophene with piperidine (B6355638) is reportedly 1000 times faster than that of o-bromonitrobenzene, a difference attributed to the lower resonance energy of the thiophene ring compared to benzene (B151609).

DFT calculations would quantify key parameters that govern reactivity. These global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide insight into the molecule's behavior in chemical reactions.

Table 1: Predicted Global Reactivity Descriptors (Illustrative) This table presents illustrative data based on typical values for similar nitro-halo-thiophenes. Actual calculated values would require specific DFT computations.

| Descriptor | Symbol | Definition | Predicted Trend for this compound |

| Ionization Potential | IP | -EHOMO | High, due to electron-withdrawing groups |

| Electron Affinity | EA | -ELUMO | High, indicating a good electron acceptor |

| Chemical Hardness | η | (IP - EA) / 2 | Moderate, influenced by the HOMO-LUMO gap |

| Electronegativity | χ | (IP + EA) / 2 | High, reflecting its electron-deficient nature |

| Electrophilicity Index | ω | μ2 / (2η) | High, confirming strong electrophilic character |

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) analysis, particularly focusing on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity.

For this compound, the HOMO would be expected to be distributed across the thiophene ring and the bromine atoms, which possess lone pairs of electrons. The LUMO, however, would be predominantly localized on the nitro-substituted carbon and the nitro group itself, due to its strong electron-accepting nature.

The energy and distribution of these orbitals dictate the molecule's reactivity:

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. The electron-withdrawing nitro group and electronegative bromine atoms would lower the HOMO energy, making this compound a relatively poor electron donor.

LUMO: The energy of the LUMO indicates the molecule's ability to accept electrons. The low-lying LUMO, a direct consequence of the nitro group, makes the molecule a strong electron acceptor and thus highly susceptible to nucleophilic attack. The most likely sites for nucleophilic attack would be the carbon atoms of the thiophene ring where the LUMO has the highest density, particularly the positions ortho and para to the nitro group.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For comparison, DFT calculations on 2,5-bis(2-thienyl)-3,4-dinitrothiophene, a derivative of the related 2,5-dibromo-3,4-dinitrothiophene (B14878), show a HOMO-LUMO gap of 1.75 eV, indicating a highly conjugated and reactive system. It is expected that this compound would also possess a relatively small HOMO-LUMO gap.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, including Time-Dependent DFT (TD-DFT), are routinely used to predict spectroscopic properties, which can aid in the experimental characterization of a compound.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of this compound. These theoretical spectra allow for the assignment of experimental IR and Raman bands to specific molecular motions. Key predicted vibrations would include the symmetric and asymmetric stretching modes of the NO₂ group, C-Br stretching modes, and various C-S and C=C stretching modes characteristic of the thiophene ring. For example, in studies of related nitroanilines, nitro group stretching vibrations are strong and characteristic features in the spectra. researchgate.net

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are valuable for interpreting experimental NMR spectra, especially for complex substituted molecules. The electron-withdrawing nitro group would be predicted to cause a significant downfield shift for the sole proton on the thiophene ring.

UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. The HOMO-LUMO transition is typically the lowest energy transition and corresponds to the absorption at the longest wavelength (λ_max). The strong intramolecular charge transfer character, from the thiophene ring to the nitro group, is expected to result in significant absorption in the UV-Vis region.

Table 2: Predicted Spectroscopic Data (Illustrative) This table contains hypothetical data based on known effects of substituents on thiophene rings. Specific computational analysis is required for precise values.

| Spectroscopy | Parameter | Predicted Value/Region | Notes |

| IR | ν(NO₂) asymmetric | ~1520-1560 cm⁻¹ | Strong intensity band |

| IR | ν(NO₂) symmetric | ~1340-1380 cm⁻¹ | Strong intensity band |

| ¹H NMR | Chemical Shift (H-4) | > 7.5 ppm | Deshielded due to adjacent electron-withdrawing NO₂ group |

| ¹³C NMR | Chemical Shift (C-3) | ~145-155 ppm | Deshielded due to direct attachment of NO₂ group |

| UV-Vis | λ_max | ~280-320 nm | Arising from π → π* and n → π* transitions |

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, helping to elucidate reaction mechanisms. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states (TS).

For this compound, a key reaction of interest is nucleophilic aromatic substitution (S_NAr), where a nucleophile replaces one of the bromine atoms. Transition state calculations using DFT could model this process. The reaction would likely proceed via a Meisenheimer complex, a resonance-stabilized intermediate. Calculations would determine:

Activation Energy (E_a): By finding the energy difference between the reactants and the transition state, the feasibility of the reaction can be assessed.

Regioselectivity: The calculations could determine which bromine atom (at C2 or C5) is more easily substituted by comparing the activation energies for the two possible pathways. The bromine at the C2 position, being ortho to the activating nitro group, is the more probable leaving group.

Reaction Pathway: Intrinsic Reaction Coordinate (IRC) calculations can trace the path from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species. Studies on the rearrangement of other aromatic systems have successfully used IRC calculations to confirm stepwise mechanisms involving multiple transition states. acs.org

Furthermore, quantum mechanical calculations have been used to verify unusual reaction pathways in related compounds, such as the thiophene ring-opening observed in the reaction of 2-chloro-3-nitrothiophenes with benzothiohydrazide. researchgate.net This highlights the power of theoretical studies to predict or confirm mechanisms that might not be intuitively obvious.

Structure-Reactivity Relationship Modeling in Substituted Thiophenes

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity or biological activity. While a specific QSAR model for this compound is not available, it could be included in broader studies of substituted thiophenes.

In such a model, descriptors for a series of thiophene derivatives would be calculated and correlated with experimental reactivity data.

Molecular Descriptors: These can be electronic (e.g., atomic charges, HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological. For thiophenes, descriptors related to the polarizability and electronic character of the substituents are crucial.

Modeling: Techniques like multiple linear regression (MLR) or more advanced machine learning methods like support vector machines (SVM) are used to build the correlation. For instance, a QSAR study on the genotoxicity of 140 thiophene derivatives used descriptors selected by linear discriminant analysis to build a predictive SVM model. researchgate.net

Synthetic Utility of 2,5 Dibromo 3 Nitrothiophene in Materials Science and Organic Synthesis

Precursor for Conjugated Oligomers and Polymers in Organic Electronics

The functional groups on 2,5-dibromo-3-nitrothiophene make it an ideal starting material for synthesizing conjugated polymers. The bromine atoms at the 2 and 5 positions serve as handles for carbon-carbon bond-forming reactions, such as Stille and Suzuki cross-coupling, which are essential for building the polymer backbone. ossila.comnih.gov The nitro group at the 3-position significantly influences the electronic characteristics of the resulting materials.

Design and Synthesis of Electron-Deficient Thiophene-Based Materials

The presence of the strongly electron-withdrawing nitro group makes the thiophene (B33073) ring electron-deficient. This property is crucial in designing low band-gap polymers for organic electronics. By alternating these electron-deficient units with electron-rich monomers in a polymer chain, a donor-acceptor architecture is created. This intramolecular charge transfer between the alternating units effectively lowers the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, resulting in a reduced band gap. ossila.com

Palladium-catalyzed cross-coupling reactions are the primary methods for incorporating this building block into larger conjugated systems. For instance, Stille polycondensation can be used to react this compound with organotin reagents, while Suzuki coupling involves reaction with organoboron compounds to form new carbon-carbon bonds. ossila.comnih.govwiley-vch.de These methods are highly versatile, allowing for the synthesis of a wide range of thiophene-based polymers with precisely controlled structures and properties. wiley-vch.de

Application in Organic Photovoltaics (OPVs) and Solar Cells

Materials derived from nitrated dibromothiophenes are utilized in the active layers of organic photovoltaic (OPV) devices. The donor-acceptor polymers synthesized using this precursor can absorb a broad range of the solar spectrum, which is a critical factor for efficient light harvesting in solar cells. mdpi.com The tunability of the band gap allows for the optimization of materials to better match the solar spectrum, thereby enhancing the power conversion efficiency (PCE) of the devices.

While specific performance data for polymers derived directly from this compound is application-dependent, related polythiophene-based materials have been extensively studied as donor materials in bulk heterojunction solar cells, demonstrating the viability of this class of compounds in photovoltaic applications. mdpi.comresearchgate.net

Utilization in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The electronic properties of polymers derived from this compound also make them suitable for other organic electronic applications. In Organic Field-Effect Transistors (OFETs), the charge carrier mobility of the semiconducting polymer is a key performance metric. Thiophene-based polymers have demonstrated high mobilities, and the introduction of electron-withdrawing groups can modulate the charge transport characteristics, enabling the development of both p-type and n-type materials. researchgate.netagu.edu.tr For example, fluorinated isoindigo-based polymers have shown high ambipolar performance with hole mobilities up to 1.85 cm²/V·s and electron mobilities up to 0.43 cm²/V·s. pku.edu.cn

In the realm of Organic Light-Emitting Diodes (OLEDs), materials synthesized from thiophene derivatives can function as the emissive layer. The color of the emitted light can be tuned by modifying the chemical structure of the polymer, which alters its electronic energy levels. bohrium.com Thienopyrazine derivatives, which can be synthesized from nitrated dibromothiophenes, are known to be red fluorescent materials suitable for electroluminescent devices. google.com

Role in Hole-Transporting Materials for Perovskite Solar Cells

One of the most successful applications of materials derived from this thiophene precursor is in the development of hole-transporting materials (HTMs) for perovskite solar cells (PSCs). nih.govmdpi.com HTMs play a crucial role in extracting positive charge carriers (holes) from the perovskite layer and transporting them to the electrode. mdpi.comrsc.org

A notable example is the small molecule DPTP-4D, a 2,3-diphenylthieno[3,4-b]pyrazine-based material that can be synthesized from 2,5-dibromo-3,4-dinitrothiophene (B14878). ossila.com This material has been successfully used as an HTM in n-i-p planar perovskite solar cells, achieving a high power conversion efficiency (PCE) of 20.18%. ossila.com This performance is comparable to that of the commonly used and more expensive HTM, Spiro-OMeTAD. The success of DPTP-4D highlights the potential of thiophene-based materials in advancing the efficiency and stability of perovskite solar cell technology. ossila.com

Performance of a Thiophene-Derived Hole-Transporting Material

| Material | Precursor | Application | Device Structure | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|---|---|

| DPTP-4D | 2,5-Dibromo-3,4-dinitrothiophene | Hole-Transporting Material | n-i-p Planar Perovskite Solar Cell | 20.18% | ossila.com |

Building Block for Fused Heterocyclic Systems

Beyond linear or branched polymers, this compound and its dinitro analogue serve as key starting materials for the synthesis of fused heterocyclic systems. These complex, multi-ring structures are of great interest due to their rigid, planar geometries and unique electronic properties, which are beneficial for creating highly ordered thin films for electronic devices.

Thienopyrazines and Thieno[3,4-b]thiadiazoles

A common synthetic strategy involves the chemical reduction of the nitro groups on the thiophene ring to form diamino intermediates. For instance, 2,5-dibromo-3,4-dinitrothiophene, which is synthesized by the nitration of 2,5-dibromothiophene (B18171), can be reduced to 2,5-dibromo-3,4-diaminothiophene. ossila.comresearchgate.net This diamine is a versatile precursor that can undergo condensation reactions to form fused ring systems.

Thienopyrazines: Condensation of the 3,4-diaminothiophene (B2735483) intermediate with a 1,2-dicarbonyl compound, such as 4,4'-dibromobenzil, leads to the formation of a thieno[3,4-b]pyrazine (B1257052) core. google.com This core can be further functionalized through subsequent coupling reactions on the bromine atoms to create materials with specific charge transport and emissive properties for use in OLEDs. google.com

Thieno[3,4-b]thiadiazoles: Similarly, the diamine intermediate can be reacted with appropriate sulfur-containing reagents to form the thieno[3,4-b]thiadiazole ring system. ossila.com These fused heterocycles are also electron-deficient and are used in the construction of low band-gap materials for solar cells and photodetectors. ossila.com For example, small molecule photodetectors based on a thieno[3,4-b]thiadiazole derivative have shown high detectivity. ossila.com

Thieno[3,2-b]thiophenes and other Annulated Thiophene Systems

The strategic placement of reactive sites in this compound makes it a valuable precursor for the synthesis of complex heterocyclic structures, particularly fused ring systems like thieno[3,2-b]thiophenes. These annulated thiophene systems are of significant interest in materials science, serving as core components for organic semiconductors, organic field-effect transistors (OFETs), and organic solar cells. researchgate.netnih.gov The synthesis of these systems often leverages the reactivity of the nitro group and the bromine atoms on the thiophene ring.

A primary strategy involves the nucleophilic aromatic substitution (SNAr) of the nitro group. While research has demonstrated the displacement of the nitro group in 3-nitrothiophenes bearing electron-withdrawing carbonyl groups at the 2- and 5-positions, this principle is extendable to bromo-substituted analogs. researchgate.netmdpi.comdoaj.org For instance, reactions with various thiolates can displace the nitro group to introduce a sulfide (B99878) linkage. researchgate.netmdpi.com This newly introduced sulfur-containing substituent can then undergo an intramolecular cyclization, often a Dieckmann condensation or a similar base-promoted ring closure, to form the second thiophene ring, yielding the thieno[3,2-b]thiophene (B52689) core. researchgate.netmdpi.com

Another versatile approach involves leveraging the bromo-substituents through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. nih.gov While direct coupling with this compound can be challenging due to the deactivating nature of the nitro group, it is often more feasible to first transform the nitro group. For example, reduction of the nitro group to an amine, followed by subsequent reactions, can modify the electronic properties of the ring, making the bromo-positions more amenable to cross-coupling for the construction of extended conjugated systems. mdpi.com These synthetic routes provide access to a variety of substituted thieno[3,2-b]thiophenes, where the electronic properties can be fine-tuned for specific applications in electronic materials. nih.gov

Development of Biologically Active Scaffolds

The thiophene nucleus is a well-established pharmacophore present in numerous biologically active compounds. nih.gov The functionalization of the thiophene ring, as seen in derivatives of this compound, allows for the generation of diverse molecular scaffolds with potential therapeutic applications. Through synthetic transformations, the bromo and nitro groups serve as handles to introduce various aryl groups and other functionalities, leading to the development of compounds with a range of biological activities.

Derivatives of substituted thiophenes have been investigated for their potential as antimicrobial and antifungal agents. The core thiophene structure can be modified to create compounds that interfere with microbial growth. wjbphs.comresearchgate.net For example, the synthesis of tetrasubstituted 2-acetylthiophene (B1664040) derivatives, which can be conceptually derived from precursors like this compound after several synthetic steps, has led to compounds evaluated for their bioactivity. nih.govresearchgate.net

These thiophene-based molecules have been tested against a panel of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as various fungal strains. nih.govwjbphs.comfrontiersin.org Research has shown that certain iminothiophene derivatives exhibit significant antibacterial activity. nih.govnih.gov Specifically, some synthesized thiophene derivatives were found to be more potent against Pseudomonas aeruginosa than the standard drug gentamicin. nih.gov The antimicrobial efficacy is often dependent on the nature and position of the substituents on the thiophene ring, which influence the molecule's electronic properties and its ability to interact with biological targets. nih.gov While many thiophene derivatives show promise, the activity spectrum is varied, with some compounds showing high potency against specific strains while being inactive against others. frontiersin.org

| Compound Type | Target Organism | Activity |

| Iminothiophene Derivatives | Pseudomonas aeruginosa | Potent antibacterial activity, in some cases exceeding standard drugs. nih.gov |

| Substituted Thiophenes | Staphylococcus aureus | Inhibitory effects observed for several derivatives. researchgate.net |

| Thiophene Carboxamides | Various Bacterial Strains | Significant inhibition zones reported. nih.gov |

| Thiophene Carboxamides | Various Fungal Strains | Significant antifungal activity against tested strains. nih.gov |

The synthetic versatility of brominated thiophenes has been extensively utilized to develop novel compounds with potential applications in oncology and hematology. Specifically, derivatives synthesized from 2,5-dibromo-3-alkylthiophene precursors via palladium-catalyzed Suzuki cross-coupling reactions have yielded a library of 2,5-biaryl-3-alkylthiophenes with significant biological activities. nih.govnih.gov

Anti-Tumor Activity: Several of these novel thiophene derivatives have been screened for their in vitro anti-tumor effects against various human breast cancer cell lines, including 4T1, MDA-MB-231, and MCF-7. nih.gov The results demonstrated that the cytotoxic efficacy is highly dependent on the specific aryl substituents attached to the thiophene core. For instance, certain compounds showed potent activity against the 4T1 cell line, with IC50 values better than the standard anti-tumor drug, cisplatin. nih.gov Similarly, different derivatives exhibited the highest efficacy against MDA-MB-231 and MCF-7 cell lines, in some cases surpassing the activity of the reference drug. nih.govnih.gov The presence of electron-donating or electron-withdrawing groups on the aryl rings appears to play a crucial role in modulating the anti-tumor potency. nih.gov

| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference Drug (Cisplatin) IC₅₀ (µM) |

| 3-hexyl-2,5-bis(4-(methylthio)phenyl)thiophene | 4T1 | 16 | >16 |

| Derivative 3e | MDA-MB-231 | 22.9 | 29 |

| 2,5-bis(4-methylphenyl)-3-hexylthiophene | MCF-7 | 26.2 | 48 |

Hemolytic and Anti-Thrombolytic Properties: The same series of 2,5-biaryl-3-hexylthiophene derivatives were also evaluated for their hemolytic activity (ability to lyse red blood cells) and anti-thrombolytic (clot-dissolving) potential. nih.govresearchgate.net Hemolytic assays, using Triton X-100 as a standard, revealed that some compounds exhibited moderate to high hemolytic activity. nih.gov This property is often influenced by the substituents on the phenyl rings; for example, the presence of electron-withdrawing fluorine groups was associated with higher hemolytic activity in one case. nih.gov

For anti-thrombolytic activity, the compounds were assessed for their ability to dissolve pre-formed blood clots. Several of the newly synthesized derivatives demonstrated significant clot lysis, indicating potential for development as thrombolytic agents. nih.govnih.govresearchgate.net One particular compound, 2,5-bis(3-chloro-4-fluorophenyl)-3-hexylthiophene, was noted for exhibiting superior anti-thrombolytic and hemolytic results compared to other synthesized compounds in the series. nih.govnih.gov

Intermediates in the Synthesis of Fine Chemicals and Agrochemicals

Thiophene and its derivatives are foundational building blocks in the synthesis of a wide array of fine chemicals, including pharmaceuticals, dyes, and agrochemicals. google.com The functional groups on this compound provide multiple reaction pathways, making it a useful intermediate. The nitro group, being a strong electron-withdrawing group, influences the reactivity of the thiophene ring and can itself be transformed into other functional groups, most commonly an amine via reduction. mdpi.com This amino group can then be used in the construction of more complex molecules.

The bromine atoms at the 2- and 5-positions are particularly valuable as they allow for the introduction of new carbon-carbon bonds through various cross-coupling reactions, such as the Suzuki and Stille reactions. mdpi.com This capability is essential for synthesizing substituted biarylthiophenes and oligothiophenes, which are not only important in materials science but also serve as scaffolds for agrochemical and pharmaceutical compounds. researchgate.net For instance, the Suzuki coupling of brominated thiophenes with different arylboronic acids is a powerful method for creating diverse molecular architectures that can be screened for biological activity in the agricultural sector. researchgate.netmdpi.com The controlled, stepwise functionalization of the bromo-positions allows for the creation of unsymmetrical thiophene derivatives, further expanding the library of accessible fine chemicals.

Emerging Research Directions and Green Chemistry Approaches

Flow Chemistry and Continuous Synthesis Methodologies for Scalable Production

While specific research on the flow chemistry synthesis of 2,5-Dibromo-3-nitrothiophene is still emerging, the application of continuous synthesis to functionalized thiophenes is a promising area. Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. These benefits are particularly relevant for nitration and bromination reactions, which are often highly exothermic. The scalable production of thiophene (B33073) derivatives through continuous processes can lead to minimized waste and reduced energy consumption.

Development of Novel Catalytic Systems for Sustainable Transformations

The bromine atoms on the this compound ring are prime targets for cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. Research is increasingly focused on developing novel catalytic systems that are both efficient and sustainable.

Palladium-Catalyzed Reactions: Palladium-based catalysts are widely used for functionalizing thiophenes. smolecule.com Modern research aims to develop catalysts with very low loadings, such as Pd(PCy₃)₂, to improve the economic and environmental viability of these reactions. smolecule.com

Copper-Catalyzed Reactions: Copper catalysis is emerging as a more sustainable alternative to palladium for certain transformations of thiophene derivatives. smolecule.com

C-H Activation: Direct C-H activation is a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. a2bchem.comresearchgate.net While challenging on an electron-deficient ring like 3-nitrothiophene, the development of new catalytic systems could enable the direct functionalization of the C-4 position. researchgate.net

The following table summarizes some catalytic approaches relevant to thiophene transformations:

| Catalytic System | Transformation Type | Potential Advantages |

| Palladium/Norbornene | Vicinal Difunctionalization | High site selectivity for introducing two different functional groups. smolecule.com |

| Pd(PCy₃)₂ | C-H Activation | Enables reactions with very low catalyst loadings. smolecule.com |

| Copper/1,10-phenanthroline | Thiophene Synthesis | Utilizes a more abundant and less toxic metal than palladium. smolecule.com |

Biocatalysis and Enzyme-Mediated Reactions in Heterocycle Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While direct enzymatic reactions on this compound have not been extensively reported, related research points to significant potential.

The biotransformation of nitroaromatic compounds is a well-studied area, with many microorganisms capable of reducing nitro groups to amines. nih.govoup.comnih.gov This transformation is a key step in detoxification and can also be a valuable synthetic tool. oup.com For instance, anaerobic bacteria can stoichiometrically convert nitroaromatics to their corresponding aromatic amines. nih.gov The rate of this nitroreduction can be influenced by the position of the nitro group on the aromatic ring. nih.gov

Enzymes such as peroxidases and laccases have been used to catalyze the polymerization of thiophene derivatives, leading to the formation of conducting polymers with interesting electronic and optical properties. mdpi.com Horseradish peroxidase, for example, has been used to synthesize water-soluble poly(3,4-ethylenedioxythiophene) (PEDOT). researchgate.net The enzymatic synthesis of thiophene-containing polymers is a promising route to creating novel materials for applications in electronics and biomedicine. mdpi.comresearchgate.net

Design of Advanced Materials with Tunable Electronic and Optical Properties

Thiophene-based materials are at the forefront of organic electronics research due to their excellent semiconducting properties. researchgate.net The presence of both electron-withdrawing (nitro) and halogen (bromo) substituents on the this compound core makes it an attractive building block for creating polymers with tunable electronic and optical properties.

Brominated thiophenes are key intermediates in the synthesis of oligo- and polythiophenes used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). smolecule.comresearchgate.net The bromine atoms provide reactive handles for polymerization reactions, such as Suzuki and Stille couplings. The incorporation of electron-withdrawing groups like the nitro group can lower the bandgap of the resulting polymers, which is beneficial for applications in solar cells. Research has shown that the unique chemical structure of nitrothiophene-containing compounds has potential applications in organic semiconductor materials.

| Material Class | Potential Application | Role of this compound |

| Conducting Polymers | Organic Electronics (OFETs, OPVs) | Monomer unit for creating low bandgap polymers. |

| Electroluminescent Materials | Organic Light-Emitting Diodes (OLEDs) | Building block for donor-π-acceptor type emitters. |

| Advanced Coatings | Protective and Functional Surfaces | Can be incorporated into polymer backbones to enhance properties. |

Multi-component Reactions and Cascade Sequences for Increased Synthetic Efficiency

Multi-component reactions (MCRs) and cascade sequences are powerful strategies for increasing synthetic efficiency by combining multiple reaction steps into a single operation. This approach reduces waste, saves time, and simplifies purification processes. Several one-pot methods have been developed for the synthesis of highly functionalized thiophenes. acs.orgtandfonline.comacs.orgtandfonline.com

For example, a one-pot, three-component synthesis of trisubstituted thiophenes has been reported, demonstrating a straightforward route to complex thiophene derivatives. tandfonline.com Another efficient one-pot synthesis involves the reaction of dithioesters with active methylene (B1212753) compounds to produce highly substituted thiophenes in excellent yields. acs.org While these methods have not been specifically applied to this compound, they highlight the potential for developing highly efficient synthetic routes to its derivatives. The reactive sites on this compound could potentially be exploited in novel MCRs to rapidly build molecular complexity.

Q & A

Q. What are the optimal synthetic routes for 2,5-Dibromo-3-nitrothiophene?

Methodological Answer: The synthesis typically involves nitration of a brominated thiophene precursor. A validated protocol involves:

- Precursor preparation : Start with 2,5-dibromothiophene.

- Nitration : Use a mixture of HNO₃ and acetic anhydride in dichloromethane at low temperatures (−40°C) to avoid over-nitration or side reactions .

- Stoichiometry : Maintain a 1:1 molar ratio of precursor to nitric acid to ensure regioselectivity at the 3-position .

- Purification : Column chromatography or recrystallization in ethanol yields the pure product.

Key Considerations : Temperature control is critical to prevent decomposition. Alternative nitration agents (e.g., mixed acids) may require optimization for yield and selectivity .

Q. How should researchers characterize this compound?

Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., chemical shifts for Br and NO₂ groups at ~δ 7.5–8.5 ppm for aromatic protons) .

- X-ray Crystallography : Resolve molecular conformation and packing. For example, CCDC 1828960 (IUCrData) provides reference bond angles (e.g., C–Br ~1.85 Å, C–NO₂ ~1.47 Å) .

- Elemental Analysis : Verify purity (>95%) via CHNS/O analysis .

Data Validation : Cross-reference with crystallographic databases (e.g., CCDC) to resolve ambiguities in spectroscopic assignments .

Advanced Research Questions

Q. How do non-covalent interactions influence the crystal packing of this compound?

Methodological Answer: Analyze intermolecular interactions via X-ray diffraction:

- Br⋯Br Contacts : Short contacts (~3.4 Å) indicate halogen bonding, stabilizing the lattice .

- C–H⋯O/N Interactions : Hydrogen bonds between nitro groups and adjacent aromatic C–H moieties (e.g., 2.7–3.0 Å) contribute to layered packing .

- Torsional Angles : Planarity of the thiophene ring (torsion angles <5°) affects π-stacking distances (~3.6 Å) .

Experimental Design : Use high-resolution crystallography (synchrotron sources) to detect weak interactions. Compare with DFT calculations for electronic structure insights .

Q. How do electron-withdrawing substituents (Br, NO₂) modulate the electronic properties of the thiophene ring?

Methodological Answer: Combine experimental and computational methods:

- Cyclic Voltammetry : Measure reduction potentials to assess electron affinity. The nitro group typically lowers the LUMO by ~1.5 eV .

- DFT Calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to map charge distribution. Bromine induces σ-withdrawal, while NO₂ contributes π-withdrawal .

- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., λmax ~350 nm) to correlate substituent effects with conjugation .

Contradiction Analysis : Discrepancies between experimental and computational results may arise from solvent effects or crystal packing forces. Use polarizable continuum models (PCM) in simulations to improve accuracy .

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?

Methodological Answer:

- Cross-Validation : Compare NMR data with X-ray structures to assign signals correctly. For example, crystallography may reveal unexpected tautomerism .

- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to distinguish overlapping signals in crowded spectra .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 328.85 for C₄HBr₂N₂O₂S) to rule out impurities .

Case Study : In a 2007 study, conflicting NMR assignments for dihalo-dinitrothiophenes were resolved by correlating J-coupling constants with crystallographic dihedral angles .

Safety and Experimental Design

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Engineering Controls : Use closed systems for nitration reactions to minimize exposure to HNO₃ vapors .

- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats .

- Waste Management : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal .

Documentation : Maintain a hazard log referencing SDS sections 3–4 (e.g., CAS 13191-36-1) for emergency response .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |